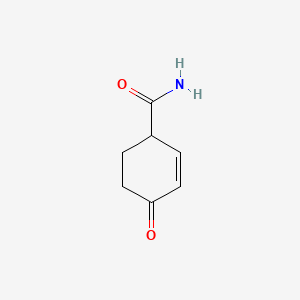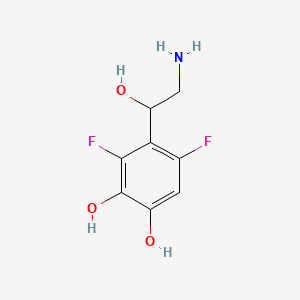
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol is a chemical compound with significant interest in various scientific fields. It is a derivative of catecholamines, which are known for their role in neurotransmission and hormonal regulation. This compound’s unique structure, featuring both amino and hydroxyl groups, makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Hydroxylation: The hydroxyl groups are introduced via hydroxylation reactions, which can be catalyzed by various agents such as peroxides or transition metal catalysts.
Final Steps: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
Aplicaciones Científicas De Investigación
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in neurotransmission and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating neurological disorders.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol involves its interaction with specific molecular targets, such as adrenergic receptors. It can modulate neurotransmitter release and influence various signaling pathways, leading to physiological effects. The compound’s ability to cross the blood-brain barrier makes it a candidate for neurological research.
Comparación Con Compuestos Similares
Similar Compounds
Noradrenaline: A closely related compound with similar structure and function.
Adrenaline: Another catecholamine with comparable biological activity.
Dopamine: Shares structural similarities and is involved in neurotransmission.
Uniqueness
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol is unique due to the presence of fluorine atoms, which can enhance its stability and bioavailability. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H9F2NO3 |
|---|---|
Peso molecular |
205.16 g/mol |
Nombre IUPAC |
4-(2-amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol |
InChI |
InChI=1S/C8H9F2NO3/c9-3-1-4(12)8(14)7(10)6(3)5(13)2-11/h1,5,12-14H,2,11H2 |
Clave InChI |
OGFDKGAXVKUJBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)C(CN)O)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


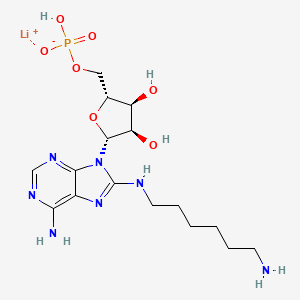


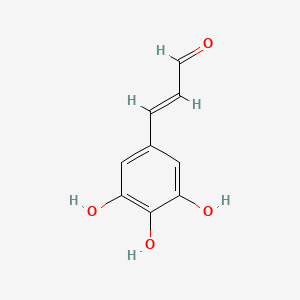

![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
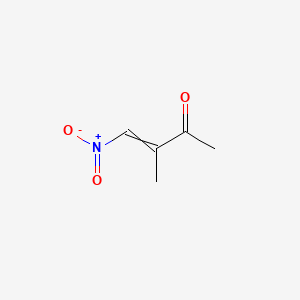

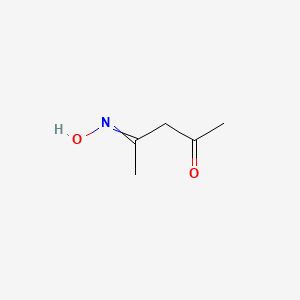
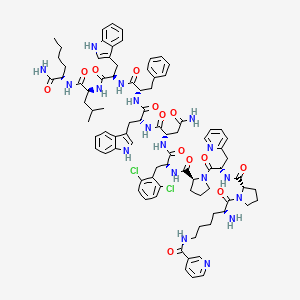
![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)
![N-(3,7-dihydro-2H-[1,4]dioxino[2,3-c]carbazol-3-ylmethyl)-2-(2-methoxyphenoxy)ethanamine](/img/structure/B13836313.png)

